(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
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Overview
Description
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18ClNO2·HBr. It is known for its unique structural properties, which include a chlorobenzyl group and a dimethoxybenzyl group attached to an amine. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide typically involves the reaction of 2-chlorobenzylamine with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are substituted benzylamines.
Scientific Research Applications
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
- (2-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
- (2-Chlorobenzyl)(3,5-dimethoxybenzyl)amine hydrobromide
Uniqueness
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is unique due to the presence of both a chlorobenzyl group and a dimethoxybenzyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUOUGIRCKHESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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